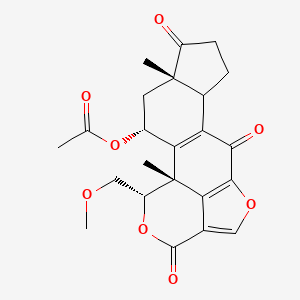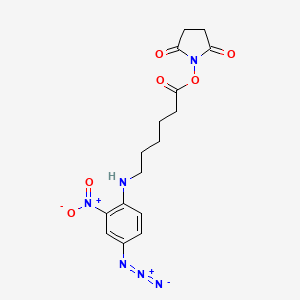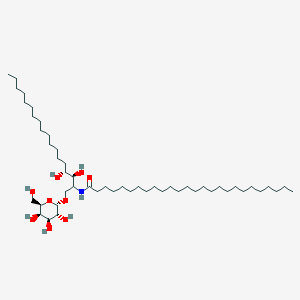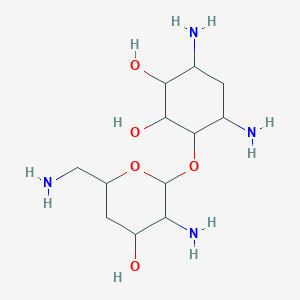
5-Mpdr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) is a chemical compound with the molecular formula C10H14N2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-2-pyrimidinone and 2-deoxyribose.
Condensation Reaction: The 5-methyl-2-pyrimidinone is condensed with 2-deoxyribose under acidic conditions to form the desired compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidinone ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, affecting their function and activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in DNA replication, repair, and transcription.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-pyrimidinone: A precursor in the synthesis of 5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside).
2’-Deoxyribose: A sugar component that forms part of the compound’s structure.
5-Methylcytosine: A methylated derivative of cytosine, similar in structure to 5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside).
Uniqueness
5-Methyl-2-pyrimidinone-1-(2’-deoxyriboside) is unique due to its specific combination of a pyrimidinone ring and a deoxyribose sugar, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
22003-31-2 |
|---|---|
Fórmula molecular |
C10H14N2O4 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O4/c1-6-3-11-10(15)12(4-6)9-2-7(14)8(5-13)16-9/h3-4,7-9,13-14H,2,5H2,1H3/t7-,8+,9-/m0/s1 |
Clave InChI |
ZNHHCVLXECPBLK-YIZRAAEISA-N |
SMILES |
CC1=CN(C(=O)N=C1)C2CC(C(O2)CO)O |
SMILES isomérico |
CC1=CN(C(=O)N=C1)[C@@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canónico |
CC1=CN(C(=O)N=C1)C2CC(C(O2)CO)O |
Sinónimos |
5-methyl-2-pyrimidinone-1-(2'deoxyriboside) 5-MPDR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester](/img/structure/B1228877.png)
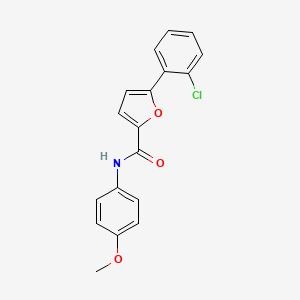
![1-(Pyridine-4-carbonylamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228879.png)
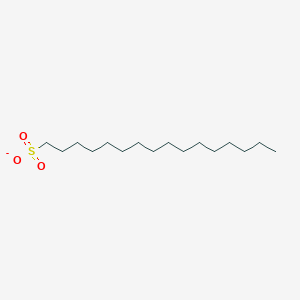
![4-Ethylbenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228883.png)
